N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-4-5-14-15(9-12)20-11-19-14)21-13-6-8-22(10-13)16-3-1-2-7-18-16/h1-5,7,9,11,13H,6,8,10H2,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVVQAWKOSPBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CN3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Amide Bond Formation and Coupling Reactions
The carboxamide group serves as a key site for synthetic modifications. Coupling reactions using activators like N,N′-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to form or modify amide linkages:
Example reaction :
textBenzodiazole-5-carboxylic acid + Amine derivative → N-[1-(Pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide
Conditions :
-
Solvents: DMF, pyridine, or dichloromethane
-
Temperature: 45–60°C
-
Catalysts: CDI or EDC with hydroxybenzotriazole (HOBt)
Outcome : High-yield formation of carboxamide bonds, as demonstrated in analogous benzimidazole syntheses .
Electrophilic Aromatic Substitution
The benzodiazole and pyridine rings undergo electrophilic substitutions, though regioselectivity depends on directing effects:
| Reaction Type | Conditions | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitrating mixture | Nitro group addition at C4/C6 | |
| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | Halogenating agents | Halogen incorporation at C4 |
Note : The electron-deficient pyridine ring directs electrophiles to meta positions, while the benzodiazole’s electron-rich N1 facilitates ortho/para substitutions.
Hydrolysis of Carboxamide
The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:
Acidic Hydrolysis :
-
Reagents: 6M HCl, reflux
-
Outcome: Benzodiazole-5-carboxylic acid + Ammonium chloride
Basic Hydrolysis :
-
Reagents: NaOH (aq), heat
-
Outcome: Sodium carboxylate + Ammonia
Cyclization Reactions
The pyrrolidine and benzodiazole moieties enable cyclization to form polycyclic structures:
Example : Intramolecular cyclization under Mitsunobu conditions:
textThis compound + DIAD, PPh₃ → Tricyclic fused heterocycle
Conditions : THF, 0°C to room temperature .
Nucleophilic Substitution
The pyrrolidine nitrogen (if deprotected) or benzodiazole NH may participate in alkylation/acylation:
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives |
| Acylation | Et₃N, CH₂Cl₂, 0°C | Acetyl chloride | N-acetyl products |
Limitation : The pyridin-2-yl group on pyrrolidine sterically hinders substitutions at N1 .
Reduction and Hydrogenation
Selective reduction of unsaturated bonds or nitro groups is feasible:
Catalytic Hydrogenation :
-
Reagents: H₂ (1 atm), Pd/C, EtOH
-
Outcome: Saturation of benzodiazole ring (theoretical, based on).
Metal-Catalyzed Cross-Couplings
The benzodiazole ring participates in Suzuki-Miyaura couplings:
Example :
text5-Bromo-1H-benzodiazole derivative + Boronic acid → Arylated product
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the benzodiazole ring may undergo ring-opening:
-
Reagents: Conc. H₂SO₄, 100°C
-
Outcome: Formation of diamino-thiophenol derivatives (speculative, based on benzothiazole analogs).
Scientific Research Applications
Anticancer Activity
N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide has shown promise in anticancer research. Compounds with similar structural motifs have been reported to exhibit selective protein inhibition and cytotoxic effects against various cancer cell lines. The benzodiazole scaffold is known for its ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
Antibacterial Properties
Research indicates that nitrogen heterocycles like benzodiazoles can inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication. This mechanism has been explored in the design of antibacterial drugs, suggesting that derivatives of this compound may also possess similar antibacterial properties, making them candidates for further investigation in infectious disease treatment .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on its ability to modulate enzymatic activity. This feature is particularly relevant in drug discovery, where enzyme inhibitors play crucial roles in therapeutic interventions for various diseases, including metabolic disorders and cancers .
Material Science Applications
In addition to its pharmacological potential, this compound has been investigated for applications in material science. Its unique molecular structure allows for modifications that can enhance photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparative Data Table
Case Study 1: Anticancer Research
A study examining compounds similar to this compound demonstrated potent anticancer activity against multiple cell lines. The research focused on the structure–activity relationship (SAR) to optimize the compound's efficacy and selectivity.
Case Study 2: Antibacterial Screening
In a screening program aimed at identifying new antibacterial agents, derivatives of nitrogen heterocycles were tested against resistant bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting that compounds like this compound could be developed into effective antibacterial therapies.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Heterocycles : The benzodiazole core in the target compound and ’s analog contrasts with the pyrrolopyridine () and piperazine () cores. Benzodiazoles are electron-rich, favoring interactions with hydrophobic pockets, while piperazines offer basicity for salt bridge formation .
- Substituent Effects :
- The pyridinyl-pyrrolidinyl group in the target compound may improve solubility compared to ’s lipophilic chlorophenylmethyl group, which was discontinued, possibly due to toxicity or poor pharmacokinetics .
- The trifluoromethyl group in enhances metabolic stability but reduces solubility, whereas the dimethylbenzamide in balances lipophilicity and hydrogen-bonding capacity .
Pharmacological Inferences
While direct activity data is unavailable, structural trends suggest:
- Target Selectivity : The benzodiazole core may target kinases or GPCRs, similar to benzimidazole-based drugs. ’s pyrrolopyridine analog, with its extended π-system, could exhibit stronger DNA intercalation .
Biological Activity
N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridine and pyrrolidine moieties suggests potential interactions with neurotransmitter receptors and enzymes related to inflammation and infection.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown significant activity against Gram-positive bacteria, which is crucial for developing new antibacterial agents. The Minimum Inhibitory Concentration (MIC) values for various derivatives in related studies have been reported as follows:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzimidazole Derivative | 3.125 | Staphylococcus aureus |
| Pyrrole Derivative | 12.5 | Escherichia coli |
These values indicate that this compound may serve as a lead compound for further development against resistant bacterial strains .
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies have shown that it exhibits antiproliferative effects on various human tumor cell lines, with GI50 values ranging from nanomolar to micromolar concentrations. The following table summarizes the findings:
These results suggest that the compound could be a candidate for further investigation in cancer therapy.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of this compound. Researchers found that modifications to the benzodiazole ring significantly enhanced antibacterial activity while maintaining low toxicity profiles .
Another study focused on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound, indicating favorable profiles that support its potential as a drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
